5-Methyl-3-isoxazolamine hydrochloride molecular weight and formula
5-Methyl-3-isoxazolamine hydrochloride molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application of 5-Methyl-3-isoxazolamine hydrochloride .
Chemical Identity, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
5-Methyl-3-isoxazolamine (also known as 3-Amino-5-methylisoxazole) is a critical heterocyclic intermediate in the pharmaceutical industry, most notably as the precursor to the antibiotic Sulfamethoxazole . While often supplied as a free base (CAS 1072-67-9), the hydrochloride salt form is frequently generated in situ or isolated during process chemistry to enhance aqueous solubility, improve stability, or facilitate purification via crystallization. This guide provides a definitive reference for the molecular properties, synthetic pathways, and analytical characterization of this compound.
Fundamental Chemical Identity
The distinction between the free base and the hydrochloride salt is vital for accurate stoichiometric calculations in drug formulation and synthesis.
Molecular Data
| Property | Free Base | Hydrochloride Salt |
| Systematic Name | 5-Methylisoxazol-3-amine | 5-Methylisoxazol-3-amine hydrochloride |
| Common Name | 3-Amino-5-methylisoxazole | 3-Amino-5-methylisoxazole HCl |
| CAS Number | 1072-67-9 | Not widely listed; refer to base CAS |
| Molecular Formula | ||
| Molecular Weight | 98.10 g/mol | 134.56 g/mol |
| Appearance | White to off-white crystalline solid | White hygroscopic powder |
| Melting Point | 59–61 °C | >150 °C (Decomposes) |
Structural Analysis
The compound features an isoxazole ring (a five-membered heterocycle with adjacent oxygen and nitrogen atoms).
-
Position 3: Substituted with a primary amine group (
), acting as a nucleophile and a weak base. -
Position 5: Substituted with a methyl group (
), providing lipophilicity and steric bulk. -
Basicity: The exocyclic amine is weakly basic; however, protonation typically occurs at the ring nitrogen (
) in strong acid, forming the hydrochloride salt.
Synthetic Pathways & Mechanism[7]
The industrial synthesis of 5-Methyl-3-isoxazolamine typically involves the cyclization of acyclic precursors with hydroxylamine. The hydrochloride salt is formed in the final isolation step or by treating the free base with anhydrous HCl in an organic solvent (e.g., dioxane or ethanol).
Core Synthesis Protocol
The most robust route utilizes 3-aminocrotononitrile or acetylacetonitrile reacting with hydroxylamine hydrochloride .
Step-by-Step Methodology:
-
Precursor Formation: Reaction of acetonitrile with ethyl acetate in the presence of a strong base (NaH) yields acetylacetonitrile (beta-ketonitrile).
-
Cyclization: The beta-ketonitrile is treated with hydroxylamine hydrochloride (
) in an aqueous/alcoholic medium. -
Mechanism: The hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular attack by the oxime oxygen on the nitrile carbon closes the ring.
-
Salt Formation: Addition of concentrated HCl to the crude reaction mixture precipitates the hydrochloride salt, which can be recrystallized for high purity.
Reaction Workflow Visualization
Figure 1: Synthetic pathway from acyclic precursors to the hydrochloride salt.
Analytical Characterization
Verifying the identity and purity of 5-Methyl-3-isoxazolamine HCl requires specific analytical techniques. The salt form will exhibit distinct spectral shifts compared to the free base.
Proton NMR ( -NMR)
Solvent: DMSO-
- 2.30 ppm (s, 3H): Methyl group at position 5.
- 6.05 ppm (s, 1H): Ring proton at position 4.
-
9.5-10.5 ppm (br s, 3H): Ammonium protons (
) in the salt form. Note: In the free base, the amine signal appears significantly upfield (~5.5 ppm).
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Isoxazole ring absorption).
-
Retention Time: The salt will dissociate in the mobile phase; the peak corresponds to the free base equilibrium but may elute slightly earlier due to ionic interactions if the pH is acidic.
Applications in Drug Discovery[8]
Sulfonamide Antibiotics
The primary industrial application is the synthesis of Sulfamethoxazole . The 3-amino group reacts with p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride) to form the sulfonamide linkage.
-
Role: The isoxazole ring acts as a bioisostere for the pyridine ring found in other sulfonamides, optimizing the pKa (approx 5.7) for renal handling and bacterial folate synthesis inhibition.
Scaffold for Medicinal Chemistry
The 5-methyl-3-aminoisoxazole moiety is a "privileged structure" in drug design.
-
Valdecoxib (Bextra): A COX-2 inhibitor utilizing a substituted isoxazole core.
-
GABAA Agonists: Isoxazole analogues (like muscimol) structurally mimic GABA. The 5-methyl derivative is used to tune lipophilicity and blood-brain barrier penetration in derivative libraries.
Pharmacophore Mapping
Figure 2: Pharmacophore interaction points of the 5-methyl-3-isoxazolamine scaffold.
Handling, Stability, and Safety
Stability Profile
-
Free Base: Stable at room temperature but sensitive to light (photo-degradation) and oxidation over long periods.
-
Hydrochloride Salt: Significantly more stable towards oxidation. Hygroscopic; must be stored in a desiccator.
Safety Protocols (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood required.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).
